molecular formula C15H14N2O2S3 B6424474 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide CAS No. 2034565-19-8

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide

Cat. No. B6424474
CAS RN: 2034565-19-8
M. Wt: 350.5 g/mol
InChI Key: WJNKSXYNZZTBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide” is a complex organic molecule that contains a pyridine ring, a bithiophene unit, and a sulfonamide group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Bithiophene refers to a component consisting of two thiophene rings fused together. Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with an amine . The synthesis of bithiophene derivatives often involves cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the bithiophene and pyridine rings. The sulfonamide group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Sulfonamides, like the one in this compound, are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For instance, the presence of a sulfonamide group could potentially increase the compound’s solubility in water .

Mechanism of Action

Target of Action

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial growth and replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a precursor for the synthesis of nucleotides, which are essential for DNA replication. By inhibiting folic acid synthesis, this compound indirectly inhibits DNA synthesis, leading to the cessation of bacterial growth and replication .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally and widely distributed throughout all tissues . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide leads to the cessation of bacterial growth and replication . This results in the death of the bacteria, effectively treating the infection .

Action Environment

The action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially affecting its absorption and distribution . Additionally, the presence of resistant bacterial strains can reduce the efficacy of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures .

Future Directions

The future directions for research on this compound could potentially involve exploring its biological activity, given the known activities of sulfonamides and pyridine-containing compounds . Further studies could also investigate its potential applications in materials science, given the interesting electronic properties of bithiophene compounds .

properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S3/c18-22(19,14-2-1-7-16-10-14)17-8-5-13-3-4-15(21-13)12-6-9-20-11-12/h1-4,6-7,9-11,17H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNKSXYNZZTBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.